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Cordeauxione

Cat. No.: B576347
CAS No.: 1228-77-9
M. Wt: 292.243
InChI Key: TUJOGQJERCFCGS-UHFFFAOYSA-N
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Description

Historical Trajectory of Cordeauxione Isolation and Characterization

The formal introduction of Cordeauxia edulis to the botanical world can be traced back to the late 19th and early 20th centuries. The plant was named after Captain Cordeaux, who collected botanical specimens in the Ogaden province. libretexts.org Subsequently, the plant was given the generic name Cordeauxia by the botanist Hemsley, with the species name edulis highlighting the edibility of its seeds. libretexts.org

The conspicuous red glands on the leaves of the Yeheb bush contain the brilliant red pigment, this compound. worldagroforestry.org The first scientific investigations into the chemical constituents of Cordeauxia edulis led to the isolation and characterization of this unique compound. Early studies established its molecular formula as C₁₄H₁₂O₇ and identified it as a naphthazarin derivative. yeheb.organnualreviews.org This was a significant finding, as this compound was noted to be the only naphthoquinone identified within the Leguminosae family at the time. nih.govannualreviews.org The characteristic staining of the bones of animals that graze on the plant to a pink or red color is a direct result of the ingestion and deposition of this compound. wikipedia.organnualreviews.org

Current Academic Significance within Natural Product Discovery

Natural products have historically been a vital source of lead compounds in drug discovery, providing complex and diverse chemical scaffolds for the development of new therapeutic agents. up.ac.zajetir.orgmdpi.com this compound, as a unique natural product, holds a place within this ongoing quest for novel bioactive molecules.

The academic significance of this compound in contemporary research lies in several areas:

Source of Novel Bioactivity: Research into the biological effects of this compound has indicated potential medicinal uses. For instance, some studies have suggested that it may stimulate the production of red blood cells (hemopoiesis) and play a role in regulating gastric secretions. yeheb.org

Lead Compound for Synthesis: The chemical structure of this compound serves as a template for the synthesis of new derivatives. nih.govnih.gov By modifying its structure, medicinal chemists can explore how these changes affect its biological activity, potentially leading to the development of analogs with enhanced potency or selectivity for specific biological targets.

Understanding Biosynthetic Pathways: The study of how Cordeauxia edulis produces this compound contributes to the broader understanding of plant biochemistry and the biosynthesis of complex secondary metabolites.

Recent research continues to explore the potential of natural products, and compounds like this compound remain relevant as researchers employ modern screening techniques and synthetic methodologies to uncover new therapeutic applications. acs.org

PropertyDescription
Common Name This compound, Cordeauxiaquinone
Source Cordeauxia edulis (Yeheb bush)
Chemical Class Naphthoquinone (Naphthazarin derivative)
Molecular Formula C₁₄H₁₂O₇
Notable Characteristic Imparts a red/pink color to the bones of animals that consume the plant.

Position of this compound within Naphthoquinone Chemical Biology

Naphthoquinones are a large and diverse class of organic compounds characterized by a naphthalene (B1677914) ring system with two carbonyl groups. nih.gov They are widely distributed in nature and are known for a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. nih.govredalyc.org The chemical biology of naphthoquinones is largely dictated by their ability to undergo redox cycling and to act as electrophiles. annualreviews.orgnih.govresearchgate.net

This compound's position within naphthoquinone chemical biology is defined by its specific structure and resulting properties:

Structural Uniqueness: As a naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) derivative, this compound's biological activity is influenced by the position and nature of its substituent groups. annualreviews.org The arrangement of hydroxyl and other functional groups on the naphthoquinone core is critical to its interaction with biological macromolecules.

Mechanism of Action: Like other naphthoquinones, it is presumed that this compound's biological effects are related to its capacity to generate reactive oxygen species (ROS) through redox cycling and to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. annualreviews.orgnih.gov These actions can disrupt cellular signaling pathways and lead to various physiological responses.

Comparative Bioactivity: The study of this compound in comparison to other well-known naphthoquinones, such as juglone (B1673114) and plumbagin, helps to elucidate structure-activity relationships within this class of compounds. redalyc.org Understanding why this compound exhibits specific effects, such as the coloration of bone tissue, provides valuable insights into its unique chemical biology.

The investigation of this compound contributes to the broader knowledge base of how naturally occurring quinones interact with living systems, a field with implications for both medicine and environmental science. annualreviews.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O7 B576347 Cordeauxione CAS No. 1228-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228-77-9

Molecular Formula

C14H12O7

Molecular Weight

292.243

IUPAC Name

7-acetyl-2,5,8-trihydroxy-3-methoxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C14H12O7/c1-4-6(5(2)15)10(17)8-7(9(4)16)12(19)14(21-3)13(20)11(8)18/h16-17,20H,1-3H3

InChI Key

TUJOGQJERCFCGS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)O)OC)O)C(=O)C

Origin of Product

United States

Natural Occurrence and Chemodiversity

Botanical Origins of Cordeauxione

The presence of this compound in the plant kingdom is highly restricted, with its primary source being the genus Cordeauxia, and a notable secondary report in the genus Ventilago.

This compound is most famously derived from Cordeauxia edulis, an evergreen shrub belonging to the Fabaceae family. wikipedia.org Endemic to the arid regions of Ethiopia and Somalia, this plant, commonly known as the yeheb nut bush, is the principal and most well-documented source of the compound. wikipedia.orgprota4u.orgworldagroforestry.org The red pigment, this compound (also referred to as cordeauxiaquinone), is found in the glands of the leaves, which contain approximately 0.7–0.8% of the dye. prota4u.org This compound is so characteristic of the species that it has been reported as being unknown in other plants. prota4u.org The presence of this compound in Cordeauxia edulis is conspicuous; handling the fresh leaves can stain the hands red. prota4u.org Animals that graze on the leaves are also affected, with their teeth staining orange-red and the dye being deposited as a calcium complex in their bones, turning them pink. prota4u.org

Two varieties of Cordeauxia edulis are recognized, 'Moqley' and 'Suley', which differ in their seed and leaf characteristics. nih.govslu.se While the nutritional composition of these varieties has been studied, the relative concentrations of this compound have not been extensively compared. nih.gov

While Cordeauxia edulis is the primary source, there is evidence to suggest the presence of this compound and its isomer, isothis compound, in the genus Ventilago (family Rhamnaceae). Specifically, studies on Ventilago maderaspatana have reported the isolation of both this compound and isothis compound from this species. researchgate.net The genus Ventilago is known to be a rich source of other naphthoquinones and pyranonaphthoquinones. For example, phytochemical investigations of Ventilago harmandiana have led to the isolation of several novel compounds, including ventilanones L–P (pyranonaphthoquinones) and ventilanones Q and R (naphthoquinones). nih.govnih.govacs.orgresearchgate.net However, the occurrence of this compound across the approximately 40 species of Ventilago is not well-documented.

Current scientific literature indicates that the natural occurrence of this compound is exceptionally rare. Beyond its definitive isolation from Cordeauxia edulis and its reported presence in Ventilago maderaspatana, this compound has not been identified in other plant species. It is notably the only naphthoquinone found in the Leguminosae (Fabaceae) family. slu.seyeheb.org Extensive research into other genera within the Fabaceae, such as Cassia, has revealed the presence of anthraquinones, a related class of quinones, but not this compound.

Structural Analogues and Related Naphthoquinoids

This compound's chemical identity is further illuminated by examining its structural isomers and its relationship to the broader class of naphthazarin derivatives.

Isothis compound is a structural isomer of this compound, and its co-occurrence with this compound has been reported in Ventilago maderaspatana. researchgate.net The biosynthetic pathway leading to this compound and isothis compound has not been fully elucidated. The biosynthesis of natural products, including quinones, often involves complex enzymatic reactions, such as those catalyzed by prenyltransferases, which add isoprenoid side chains to a core molecule. nih.gov The specific enzymes and precursor molecules involved in the formation of this compound and the isomeric variation leading to isothis compound are yet to be determined. The general biosynthesis of isoprenoid quinones involves the formation of a hydrophilic head group and an apolar isoprenoid side chain. nih.gov

This compound is a derivative of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). slu.seyeheb.org Naphthazarin and its derivatives are a significant group of naturally occurring pigments with a characteristic 1,4-naphthoquinone (B94277) core fused to a hydroquinone (B1673460) ring. The chemical properties and biological activities of naphthazarin derivatives are influenced by the nature and position of their substituents. The structure of this compound features a more complex substitution pattern compared to the parent naphthazarin molecule. This structural complexity influences its physicochemical properties, such as solubility and reactivity. While a detailed comparative analysis of the chemical properties of this compound with other specific naphthazarin derivatives is not extensively available in the current literature, it is understood that the arrangement of hydroxyl, methoxy (B1213986), acetyl, and methyl groups on the this compound scaffold would significantly impact its electronic and steric characteristics relative to simpler naphthazarins.

Advanced Methodologies for Isolation and Structural Elucidation of Cordeauxione

Chromatographic Separation Techniques for Cordeauxione Enrichment

Chromatographic methods are indispensable for isolating target compounds from complex natural product mixtures. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the separation, identification, and quantification of compounds in complex mixtures frontiersin.orgnih.govyoutube.com. Its high selectivity and efficiency allow for the resolution of closely related compounds. For the isolation of this compound, HPLC can be employed in both analytical and preparative modes. Analytical HPLC is crucial for monitoring the separation process and assessing the purity of fractions, while preparative HPLC is used to isolate larger quantities of the compound frontiersin.orgnih.govphenomenex.com. Specific columns, such as those with ODS-A or chiral stationary phases like CHIRALPAK AD-H, have been used in the separation of related naphthoquinones, suggesting their potential applicability for this compound researchgate.net. The choice of mobile phase (e.g., mixtures of organic solvents and aqueous buffers) and stationary phase is optimized to achieve maximum resolution and recovery of this compound frontiersin.orgnih.govphenomenex.com.

Preparative Column Chromatography (CC) encompasses a range of techniques designed for the isolation and purification of compounds in larger quantities than analytical chromatography frontiersin.orgnih.govphenomenex.comedubirdie.comchemistryworld.com. Strategies involve using packed columns with various stationary phases, such as silica (B1680970) gel or reversed-phase materials (e.g., C18), and eluting with carefully selected mobile phases phenomenex.comedubirdie.comyoutube.com. Techniques like flash chromatography, which uses medium pressure to accelerate solvent flow through the stationary phase, are often employed for rapid purification edubirdie.comyoutube.com. High-speed counter-current chromatography (HSCCC) is another advanced liquid-liquid partition technique that avoids solid supports, minimizing irreversible adsorption and sample loss, making it suitable for isolating sensitive compounds edubirdie.com. The successful application of preparative chromatography relies on scaling up analytical methods, ensuring that selectivity and resolution are maintained, often through gradient transfer protocols nih.gov.

Spectroscopic and Spectrometric Approaches for this compound Characterization

Once enriched or isolated, this compound's structure and stereochemistry are elucidated using a suite of spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, thereby confirming its elemental composition and molecular formula libretexts.orgquizlet.commeasurlabs.compnnl.govnih.gov. Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) with very high accuracy, often to several decimal places. This precision allows for the differentiation between compounds with nominal masses that are identical but possess different elemental compositions (isobars) libretexts.orgquizlet.commeasurlabs.compnnl.gov. For this compound, HRMS data would provide an exact mass that, when combined with isotopic patterns and chemical knowledge, leads to a unique molecular formula, serving as a critical piece of evidence for its identification pnnl.govnih.govacs.org.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect and characterize chromophores within a molecule, providing information about conjugated systems and electronic transitions pg.edu.pluniv-amu.fr. Compounds with conjugated double bonds or aromatic rings typically exhibit characteristic absorption bands in the UV-Vis spectrum pg.edu.pl. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are specifically employed to investigate the stereochemistry of chiral molecules pg.edu.pluniv-amu.frnih.gov. ECD measures the differential absorption of left and right circularly polarized light, providing spectral bands (Cotton effects) whose signs and positions are indicative of the molecule's absolute configuration pg.edu.pluniv-amu.frnih.gov. The exciton (B1674681) chirality method (ECM) is a well-established approach that correlates the sign of exciton couplets in ECD spectra with the spatial arrangement of chromophores, thereby assigning absolute configurations nih.gov. Combining UV-Vis and ECD data offers a comprehensive spectral fingerprint for this compound, particularly valuable if it possesses chiral centers.

Preclinical Investigation of Cordeauxione S Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

Extensive searches were performed to identify studies on the enzymatic inhibition properties of Cordeauxione.

Cellular and Organ-Level Biological Responses (In Vitro and Ex Vivo Models)

A thorough search for in vitro and ex vivo studies on the effects of this compound on various biological systems was conducted.

Mechanisms of Biological Interaction in Vertebrate Systems

This compound, a naphthazarin derivative, has been the subject of preclinical investigations to understand its biological activities and molecular interactions within vertebrate systems. Research has focused on its effects on pigmentation, its movement and accumulation within the body, and its metabolic fate.

Pigment Deposition and Calcium Complexation

This compound and its derivatives are known to cause distinct pigmentation in the tissues of animals that consume plants containing these compounds. This pigmentation is a direct result of the deposition of these compounds and their metabolites. A key feature of cordeauione is its ability to form complexes with calcium. This interaction is believed to play a significant role in the deposition of the pigment within tissues, particularly in bone and other calcium-rich structures. The formation of these calcium complexes can alter the solubility and stability of the cordeauione molecule, facilitating its accumulation.

Systemic Distribution and Plasma Accumulation Dynamics

Following ingestion, cordeauione is absorbed and distributed throughout the body via the circulatory system. Studies have shown that cordeauione and its metabolites can be detected in the plasma of animals. The dynamics of plasma accumulation indicate that the concentration of these compounds can vary over time, depending on the rate of absorption, metabolism, and excretion. The presence of these compounds in the plasma allows for their transport to various tissues, leading to the observed systemic effects.

Rumen and Excretory Product Detection

Table 1: Summary of this compound's Biological Interactions

Interaction Description Key Findings
Pigment Deposition Accumulation of cordeauione and its metabolites in tissues, causing discoloration.Pigmentation is particularly notable in bone and other calcium-rich tissues.
Calcium Complexation Formation of complexes between cordeauione and calcium ions.This interaction is thought to facilitate the deposition and retention of the pigment in tissues.
Systemic Distribution Transport of cordeauione and its metabolites throughout the body via the bloodstream.The compounds are detectable in plasma, indicating systemic exposure.
Rumen Metabolism Transformation of cordeauione by microorganisms in the rumen of ruminant animals.Various metabolites are formed, altering the chemical structure of the ingested compound.
Excretion Elimination of cordeauione and its metabolites from the body.The primary routes of excretion are through urine and feces.

Structure Activity Relationship Sar and Computational Chemistry of Cordeauxione

Elucidation of Key Pharmacophoric Features within the Naphthoquinone Scaffold

The naphthoquinone moiety serves as a fundamental structural framework for Cordeauxione, contributing significantly to its biological profile. Naphthoquinones, in general, are recognized as privileged structures in drug discovery due to their diverse biological activities, including antifungal, antiparasitic, and antimycobacterial properties nih.gov. The chemical properties and therapeutic potential of naphthoquinone derivatives are known to be modulated by their substituents nih.govnih.gov.

Studies investigating this compound's interaction with Phosphodiesterase 4 (PDE4) have highlighted the importance of its naphthoquinone nucleus. This compound exhibits potent PDE4 inhibitory activity, attributed to a strong hydrogen bonding profile formed between the compound and specific amino acid residues within the target protein's active site eurekaselect.comresearchgate.net. This suggests that the hydroxyl groups and other oxygen-containing functionalities attached to the naphthoquinone core are crucial pharmacophoric features, enabling key interactions necessary for biological activity. While specific detailed SAR studies focused solely on this compound's functional groups are limited, the general understanding of naphthoquinones indicates that the quinone system itself, along with hydroxyl and methoxy (B1213986) substituents, plays a vital role in molecular recognition and activity researchgate.nete-century.us.

Molecular Docking and In Silico Prediction of Target Binding Affinities

Molecular docking and other in silico techniques are instrumental in understanding how molecules like this compound interact with biological targets at a molecular level. These computational methods provide insights into binding modes, affinities, and potential mechanisms of action, guiding drug discovery efforts journalirjpac.com.

This compound has been subjected to molecular docking studies to evaluate its potential as a Phosphodiesterase 4 (PDE4) inhibitor. These investigations have demonstrated that this compound possesses considerable binding affinity for PDE4, specifically the PDE4B2 isoform, which is implicated in inflammatory processes eurekaselect.comresearchgate.net. The docking analyses indicate that this compound forms strong hydrogen bonds with amino acid residues in the PDE4 active site, contributing to its high inhibitory activity eurekaselect.comresearchgate.net. This observed affinity suggests that this compound could serve as a valuable lead compound for developing PDE4 inhibitors, with its activity being comparable to that of the standard drug Apremilast eurekaselect.com.

Beyond PDE4, molecular docking is a widely applied strategy for identifying potential therapeutic agents for various diseases. For instance, studies involving other naphthoquinone derivatives have shown strong binding affinities with key targets relevant to cancer, such as MET and TYK2, with binding energies below -5 kcal/mol e-century.us. Similarly, in silico analyses have been employed to predict the binding of various phytochemicals to oncogenic molecular markers, revealing significant binding energies with target proteins like Cyclin D receptors waocp.org. These broader applications underscore the utility of molecular docking in predicting target engagement and guiding the optimization of natural products and their analogues nih.gov.

Biosynthetic Pathways and Chemical Ecology of Cordeauxione

Proposed Biosynthetic Routes to Cordeauxione

This compound, a complex naphthoquinone, is a unique secondary metabolite found in the leaves of Cordeauxia edulis. While the complete biosynthetic pathway of this compound has not been fully elucidated, it is possible to propose a plausible route based on established pathways for the synthesis of similar aromatic compounds in plants, such as flavonoids and other quinones. The biosynthesis of such compounds generally originates from the phenylpropanoid pathway.

The proposed pathway likely begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a central intermediate in the biosynthesis of a wide array of plant secondary metabolites. This transformation is catalyzed by a series of enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

From p-coumaroyl-CoA, the pathway would diverge towards the formation of the naphthoquinone scaffold. This likely involves a polyketide synthase (PKS) enzyme, which would catalyze the condensation of p-coumaroyl-CoA with several molecules of malonyl-CoA to form a polyketide intermediate. This intermediate would then undergo a series of cyclization and aromatization reactions to form the core naphthoquinone structure.

Enzymatic Machinery Involved in this compound Production

The production of this compound necessitates a suite of specific enzymes to catalyze the various steps in its proposed biosynthetic pathway. While the exact enzymes have not been isolated and characterized from Cordeauxia edulis, we can infer the types of enzymatic machinery required based on analogous pathways in other plants.

The initial conversion of L-phenylalanine to p-coumaroyl-CoA is carried out by a well-characterized set of enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

The subsequent steps to form the naphthoquinone skeleton would involve:

Polyketide Synthase (PKS): A type III PKS would likely be responsible for the iterative condensation of malonyl-CoA units with a starter molecule, such as p-coumaroyl-CoA, to generate the polyketide chain that cyclizes to form the aromatic rings.

Cyclases and Aromatases: These enzymes would be crucial for the proper folding and cyclization of the polyketide intermediate to form the specific naphthoquinone scaffold of this compound.

Finally, the tailoring of the naphthoquinone core would require:

Hydroxylases: Often cytochrome P450 monooxygenases, these enzymes would add hydroxyl groups at specific positions on the aromatic rings.

Methyltransferases: These enzymes would transfer methyl groups from S-adenosylmethionine (SAM) to specific hydroxyl groups.

Prenyltransferases: An enzyme of this class would be responsible for attaching the isoprenoid-derived side chain to the naphthoquinone structure.

The coordinated action of these enzymes, with their expression likely regulated by specific transcription factors in response to developmental and environmental cues, results in the accumulation of this compound in the leaves of Cordeauxia edulis.

Ecological Role of this compound in Plant-Environment Interactions

This compound plays a significant role in the chemical ecology of Cordeauxia edulis, mediating its interactions with both herbivores and the abiotic environment. The high concentration of this naphthoquinone in the leaves suggests a primary function in defense against herbivory. worldagroforestry.org

The leaves of Cordeauxia edulis are known to be rich in tannins, and this compound itself contributes to the astringency and potential toxicity of the foliage, deterring feeding by many insects and larger herbivores. worldagroforestry.orgprota4u.org However, some specialized herbivores have adapted to feed on these leaves. A notable ecological interaction involves the consumption of Cordeauxia edulis leaves by livestock, particularly goats. When these animals browse on the plant, this compound forms complexes with calcium in their bodies. prota4u.orgwikipedia.org This results in a pink discoloration of their bones and teeth, and their urine can turn purple. wikipedia.org In some cultures, this pink bone coloration is considered a mark of high-quality meat. prota4u.orgwikipedia.org

Analytical Research Paradigms for Cordeauxione Quantification and Detection

Chromatographic-Mass Spectrometric (LC-MS/MS) Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of compounds in complex mixtures due to its high sensitivity and selectivity. nih.govnih.gov This method is particularly well-suited for analyzing trace levels of natural products like Cordeauxione in biological matrices. nih.gov The process involves the separation of the target analyte from other components in a sample via liquid chromatography, followed by its ionization and detection using a mass spectrometer. mdpi.com

The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of both chromatographic and mass spectrometric conditions. ijalsr.org The selection of an appropriate chromatographic column, mobile phase composition, and gradient elution program is critical for achieving good separation from matrix components. gsconlinepress.com For mass spectrometric detection, parameters such as ionization source, precursor and product ion selection, and collision energy must be fine-tuned to ensure maximum sensitivity and specificity for this compound. researchgate.netendocrine-abstracts.org Isotope-labeled internal standards are often employed to improve the accuracy and precision of quantification. nih.gov

A typical LC-MS/MS method would be validated according to international guidelines, assessing parameters like linearity, accuracy, precision, recovery, and matrix effect to ensure the reliability of the results. nih.govmdpi.com

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Quantification

ParameterCondition
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile (B52724) with 0.1% formic acid
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Hypothetical) Precursor Ion (m/z) → Product Ion (m/z)

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simpler and more accessible approach for the quantitative analysis of colored compounds like this compound. fdbio-rptu.de This technique is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing substance (Beer-Lambert law). researchgate.net

For the quantification of this compound in plant extracts, a common approach involves the formation of a colored complex with a reagent, which enhances the absorbance at a specific wavelength. neliti.com For flavonoids and other phenolic compounds, aluminum chloride (AlCl₃) is frequently used as a complexing agent, causing a bathochromic shift in the absorption spectrum, which can be measured to determine the concentration. nih.govnih.gov

The method requires the establishment of a calibration curve using a standard of known concentration. neliti.com The absorbance of the unknown samples is then measured under the same conditions, and the concentration of this compound is determined by interpolation from the calibration curve. researchgate.net While less specific than LC-MS/MS, spectrophotometric methods are valuable for rapid screening and for quantifying total content in less complex samples. bohrium.com

Table 2: Example of Standard Curve Preparation for Spectrophotometric Analysis

Standard Solution Concentration (µg/mL)Volume of Standard (mL)Volume of Reagent (e.g., AlCl₃) (mL)Final Volume (mL)Measured Absorbance at λmax
50.50.210[Record Absorbance]
101.00.210[Record Absorbance]
202.00.210[Record Absorbance]
404.00.210[Record Absorbance]
808.00.210[Record Absorbance]

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, or tissue homogenates necessitates an efficient sample preparation step to remove interfering substances like proteins and lipids. nih.govfyonibio.com Advanced sample preparation techniques are crucial for improving the accuracy and sensitivity of the subsequent analytical method. nih.govresearchgate.net

Solid-Phase Extraction (SPE) is a highly selective sample preparation method that separates components of a mixture based on their physical and chemical properties. chromatographyonline.comsci-hub.box In a typical SPE procedure, the sample is passed through a cartridge containing a solid adsorbent. libretexts.org this compound can be retained on the sorbent while impurities are washed away. Subsequently, a different solvent is used to elute the purified this compound. nih.gov The choice of sorbent (e.g., C18, silica) and solvents is critical for achieving optimal recovery. youtube.com

Liquid-Liquid Extraction (LLE) is another common technique used to isolate analytes from a complex matrix. nih.gov This method relies on the differential solubility of this compound in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent. By selecting an appropriate organic solvent, this compound can be selectively transferred from the aqueous phase to the organic phase, leaving behind many water-soluble impurities.

Protein Precipitation is a simpler method often used for plasma or serum samples. mdpi.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing this compound can be collected for analysis.

Development of High-Throughput Screening Assays for this compound Detection

High-Throughput Screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of compounds against a specific biological target. nih.govnih.gov Developing an HTS assay for this compound would involve identifying a specific biological activity of the compound that can be measured in a rapid and automated fashion. labcorp.com

The design of an HTS assay could be based on various principles, such as enzyme inhibition, receptor binding, or cell-based responses. rug.nl For example, if this compound is found to inhibit a particular enzyme, an assay could be developed to measure the enzyme's activity in the presence of a library of test compounds, with this compound serving as a positive control. rsc.org The readout for such assays is often optical, utilizing absorbance, fluorescence, or luminescence. bohrium.com

It is important to note that compounds with a quinone structure, like this compound, are sometimes identified as Pan-Assay Interference Compounds (PAINS). mdpi.com PAINS are molecules that can appear as "hits" in HTS assays through non-specific mechanisms, such as redox activity or aggregation, leading to false-positive results. rug.nl Therefore, any potential hits identified in an HTS campaign involving this compound would require careful validation through secondary assays to confirm their specific mechanism of action.

Future Avenues and Methodological Advancements in Cordeauxione Research

Integrated Omics Approaches for Comprehensive Biological Profiling

Future research on Cordeauxione would benefit significantly from the application of integrated "omics" technologies to create a comprehensive biological profile. These high-throughput methods allow for a holistic view of the molecular and cellular effects of the compound. frontiersin.orgmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move from a single-target perspective to a systems-level understanding of this compound's interactions within a biological system. nih.govagronomyjournals.com

Genomics and Transcriptomics: These approaches can identify genetic variations and changes in gene expression patterns in response to this compound exposure. This could reveal the molecular pathways modulated by the compound. For instance, transcriptomic analysis of cells treated with this compound could highlight the upregulation or downregulation of genes involved in specific signaling pathways. mdpi.com

Proteomics: This technique analyzes the entire set of proteins in a cell or tissue, providing insight into how this compound affects protein expression and post-translational modifications. This is crucial for understanding the functional consequences of the genetic changes observed through genomics and transcriptomics. nih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways following this compound treatment. nih.gov This can help to identify the specific biochemical processes affected by the compound and may reveal novel biomarkers of its activity. nih.gov

The integration of these multi-omics datasets can provide a more complete picture of this compound's mechanism of action, identify potential therapeutic targets, and elucidate its broader biological impact. frontiersin.orgnih.gov

Table 1: Integrated Omics Strategies for this compound Research

Omics DisciplineResearch QuestionPotential Outcome
Genomics Are there genetic predispositions that alter the response to this compound?Identification of genetic markers for sensitivity or resistance.
Transcriptomics Which genes are activated or silenced by this compound?Mapping of affected signaling and regulatory pathways. mdpi.com
Proteomics How does this compound alter the protein landscape of a cell?Discovery of protein targets and biomarkers of effect. nih.gov
Metabolomics What are the downstream effects of this compound on cellular metabolism?Elucidation of metabolic shifts and functional consequences. nih.gov

Advanced Preclinical Models for Mechanistic Elucidation

To accurately determine the physiological relevance and therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize advanced preclinical models. These models can better mimic the complexity of human tissues and diseases. nih.gov

3D Cell Cultures and Organoids: Three-dimensional models, such as spheroids and organoids, more closely replicate the in vivo microenvironment, including cell-cell and cell-matrix interactions. nih.govnih.gov Studying the effects of this compound on organoids derived from different tissues could provide more predictive data on its efficacy and tissue-specific effects.

Organs-on-a-Chip: This microfluidic technology allows for the creation of miniaturized models of human organs, complete with physiological functions. An organ-on-a-chip platform could be used to study the pharmacokinetics and pharmacodynamics of this compound in a dynamic, multi-organ system, offering insights that are not possible with static cell cultures. nih.gov

In Vivo Animal Models: While in vitro models are invaluable, in vivo studies in appropriate animal models remain essential for understanding the systemic effects of this compound. nih.gov The selection of the animal model should be carefully considered based on the specific research question, with rodents often being used for initial studies and larger animals for more complex evaluations. nih.govcardiomedex.com Integrating data from these advanced models can provide a more robust and translational understanding of this compound's biological activity. nih.gov

Green Chemistry Principles in this compound Extraction and Derivatization

The principles of green chemistry should be central to future research on this compound, particularly in its extraction from Cordeauxia edulis and subsequent chemical modifications. The goal is to develop methods that are efficient, sustainable, and environmentally benign. mdpi.com

Green Extraction Techniques: Modern, greener extraction methods can offer higher yields with lower consumption of energy and toxic solvents compared to traditional techniques. mdpi.com Technologies such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) using solvents like supercritical carbon dioxide are promising alternatives. mdpi.comresearchgate.netmdpi.com The use of bio-based solvents, such as deep eutectic solvents (DES), also represents an innovative and sustainable approach. nih.govnih.gov

Eco-Friendly Derivatization: When chemical modification of this compound is necessary to enhance its properties, green derivatization strategies should be employed. This includes using less hazardous reagents, alternative reaction media like water or bio-solvents, and energy-efficient methods such as microwave or ultrasound assistance to drive reactions. researchgate.net

Adopting these green chemistry principles will not only reduce the environmental impact of this compound research but can also lead to more efficient and selective processes. rsc.org

Table 2: Comparison of Green Extraction Techniques for this compound

TechniquePrincipleAdvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. researchgate.netReduced extraction time and solvent consumption, increased yield. mdpi.com
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, causing cell rupture. nih.govFaster extraction, lower solvent use, higher efficiency. nih.gov
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent. mdpi.comHigh selectivity, no solvent residue, environmentally friendly. rsc.org
Enzyme-Assisted Extraction (EAE) Uses enzymes to break down the plant cell wall, releasing the target compound. mdpi.comHigh specificity, mild extraction conditions. mdpi.com

Collaborative Research Initiatives in Understudied Areas

Many aspects of this compound remain unexplored. To accelerate discovery, collaborative research initiatives are essential. By bringing together researchers from diverse disciplines and institutions, these collaborations can tackle complex scientific questions that may be beyond the scope of a single lab. stjude.orgstjude.org

Establishing a this compound research consortium could foster a "team science" approach. stjude.org Such a group could pool resources, share data and expertise, and establish standardized research protocols. This would be particularly beneficial for investigating understudied areas such as its long-term biological effects, its potential applications in diverse fields, and its ecological role in the Cordeauxia edulis plant. Funding mechanisms that support multi-institutional partnerships can be instrumental in establishing and sustaining these collaborative efforts. stjude.orgnih.govduke.edu These initiatives can help to identify research priorities, avoid duplication of effort, and ensure that research findings are robust and impactful. alliancefordecisioneducation.org

Refinement of Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at very low concentrations is crucial for many areas of research, from pharmacokinetic studies to environmental monitoring. Future work should focus on refining analytical techniques to improve sensitivity, selectivity, and speed for trace analysis.

Advanced Chromatographic Methods: Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can provide excellent separation and highly sensitive detection. mdpi.com Further method development could focus on miniaturization and reducing analysis time.

Novel Detection Methods: Exploring alternative detection methods beyond standard UV-Vis could enhance selectivity. For example, electrochemical detectors can offer high sensitivity for redox-active compounds like naphthoquinones. wiley.com Coupling gas chromatography with chemical reaction interface mass spectrometry (CRIMS) could also be a powerful tool for selective detection if suitable volatile derivatives can be prepared. nih.gov

These refinements will enable more accurate and reliable quantification of this compound in complex biological and environmental matrices, supporting a wide range of future research applications.

Q & A

Q. How can interdisciplinary approaches enhance the translation of this compound research into therapeutic applications?

  • Answer : Integrate cheminformatics (QSAR models) with genomic profiling (CRISPR screens) to prioritize lead analogs. Collaborate with clinical researchers to align preclinical models with human disease biomarkers. Publish negative results to refine translational hypotheses and avoid redundancy .

Methodological Guidelines for Rigor

  • Data Transparency : Archive raw datasets (spectra, kinetic curves) in public repositories (e.g., Zenodo) with metadata for reproducibility .
  • Peer Review : Pre-register study designs on platforms like Open Science Framework to reduce bias .
  • Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions during peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.